2-Hydroxyimipramine β-D-glucuronide: Metabolic Profiling, Pharmacokinetics, and Analytical Methodologies
2-Hydroxyimipramine β-D-glucuronide: Metabolic Profiling, Pharmacokinetics, and Analytical Methodologies
Executive Summary
Imipramine is a prototypical tricyclic antidepressant (TCA) whose clinical efficacy and toxicity profile are heavily dictated by its complex metabolic fate. While much attention is given to its active Phase I metabolites (e.g., desipramine and 2-hydroxyimipramine), the terminal elimination of the drug relies on Phase II conjugation. 2-Hydroxyimipramine β-D-glucuronide is the primary Phase II metabolite, formed via the enzymatic addition of a glucuronic acid moiety. This technical guide explores the mechanistic causality of its formation, its pharmacokinetic significance, and provides a robust, self-validating analytical protocol for its quantification in biological matrices.
Mechanistic Causality: The Phase I to Phase II Transition
The biotransformation of imipramine is a sequential detoxification process designed to increase hydrophilicity and facilitate renal excretion.
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Phase I (Oxidation): Cytochrome P450 enzymes (predominantly CYP2D6 and CYP2C19) catalyze the hydroxylation of imipramine's dibenzazepine ring, yielding 2-hydroxyimipramine. This intermediate retains pharmacological activity but remains too lipophilic for efficient renal clearance.
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Phase II (Conjugation): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) recognize the newly formed hydroxyl group and catalyze the transfer of a bulky, highly polar glucuronic acid from UDP-glucuronic acid. This forms 2-Hydroxyimipramine β-D-glucuronide. The causality here is structural: the addition of the sugar moiety drastically lowers the molecule's partition coefficient (LogP), abolishing receptor binding affinity and trapping the molecule in the aqueous phase of the blood for glomerular filtration.
Figure 1: Phase I and Phase II metabolic pathway of Imipramine.
Physicochemical and Pharmacokinetic Profile
Understanding the physical properties of the glucuronide is critical for both clinical monitoring and analytical extraction. In depressed patients receiving therapeutic doses of imipramine, appreciable accumulation of glucuronide conjugates occurs, with serum concentration ratios of glucuronide to unconjugated precursor reaching approximately 8.13[1]. Furthermore, hepatic impairment (e.g., hepatitis) can drastically shift excretion pathways, reducing biliary excretion and increasing the urinary fraction of the glucuronide up to four-fold[2].
| Property / Parameter | Value / Description |
| Chemical Formula | C25H32N2O7[3] |
| Molecular Weight | 472.5 g/mol [3] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[3] |
| Renal Clearance | 10 to 110 ml/min (significantly lower than unconjugated counterparts)[1] |
| Clinical Covariance | High intrapatient similarity in formation/disposition rates of hydroxy pairs and conjugate pairs[1] |
Analytical Methodology: Self-Validating LC-MS/MS Protocol
Historically, glucuronides were quantified indirectly by measuring the aglycone before and after enzymatic hydrolysis with β-glucuronidase[1]. However, this approach is prone to incomplete hydrolysis and artifact generation. Direct quantification via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the modern gold standard.
To ensure a self-validating system, this protocol utilizes 2-Hydroxyimipramine-d6 β-D-glucuronide as a stable-isotope-labeled internal standard (SIL-IS)[4]. The causality of this choice is absolute: the d6-isotope co-elutes exactly with the target analyte, experiencing identical matrix-induced ion suppression or enhancement in the ESI source, thereby normalizing the mass spectrometer's response and ensuring quantitative integrity[5].
Step-by-Step Workflow:
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Sample Preparation (Solid Phase Extraction - SPE):
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Action: Aliquot 200 µL of biological matrix (serum/urine). Spike with 20 µL of 2-Hydroxyimipramine-d6 β-D-glucuronide IS (100 ng/mL).
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Causality: Liquid-liquid extraction (LLE) is highly inefficient for polar glucuronides. We utilize mixed-mode cation exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges. This effectively retains both the lipophilic azepine core and the hydrophilic sugar moiety, preventing analyte loss in the wash steps.
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Washing and Elution:
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Action: Wash with 5% methanol in water to remove salts and endogenous proteins. Elute with 2% ammonium hydroxide in methanol.
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Causality: The basic elution neutralizes the tertiary amine on the imipramine side chain, breaking ionic interactions with the sorbent and allowing the polar conjugate to partition cleanly into the organic eluent.
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Chromatographic Separation (UHPLC):
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Action: Inject onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Causality: The acidic mobile phase ensures the tertiary amine remains fully protonated during the run, improving peak shape (preventing tailing) and promoting efficient ionization in the subsequent ESI+ step.
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Detection (ESI-MS/MS):
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Action: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).
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Causality: The precursor ion[M+H]+ for the unlabeled glucuronide is m/z 473.5. The primary product ion is typically m/z 297.2 (representing the neutral loss of the 176 Da glucuronic acid moiety). Monitoring this specific transition filters out background matrix noise, yielding exceptional signal-to-noise ratios.
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Figure 2: Self-validating LC-MS/MS workflow for precise metabolite quantification.
Clinical & Toxicological Implications
Monitoring 2-Hydroxyimipramine β-D-glucuronide is not merely an academic exercise; it has profound clinical implications. Because the renal clearance of the conjugate (10–110 ml/min) is relatively slow compared to glomerular filtration rates, substantial serum accumulation occurs during chronic dosing[1]. In scenarios of hepatic impairment, such as hepatitis, the biliary excretion of imipramine metabolites drops drastically (e.g., from 80% to 35.5% in animal models), forcing a compensatory shift toward renal elimination and quadrupling the urinary concentration of 2-hydroxyimipramine glucuronide[6]. For drug development professionals, quantifying this metabolite is essential for mapping drug-drug interactions (DDIs) involving UGT inhibitors and for adjusting therapeutic windows in hepatically compromised patients.
References
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Taylor & Francis / PubMed - The metabolism and excretion of [14C]imipramine in an experimental hepatitis. 2
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PubMed / NIH - Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients.1
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PubChem / NIH - 2-Hydroxy-imipramine glucuronide | C25H32N2O7 | CID 10874382.3
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Veeprho Pharmaceuticals - 2-Hydroxy Imipramine beta-D-Glucuronide-D6. 4
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Clearsynth - 2-Hydroxy Imipramine-d6 beta-D-Glucuronide. 5
Sources
- 1. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Hydroxy-imipramine glucuronide | C25H32N2O7 | CID 10874382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. clearsynth.com [clearsynth.com]
- 6. The metabolism and excretion of [14C]imipramine in an experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
